molecular formula C12H16BrNO2 B5383172 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE

1-AZOCANYL(5-BROMO-2-FURYL)METHANONE

Cat. No.: B5383172
M. Wt: 286.16 g/mol
InChI Key: OITCKQHNAGNZQC-UHFFFAOYSA-N
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Description

1-AZOCANYL(5-BROMO-2-FURYL)METHANONE is a synthetic organic compound characterized by the presence of an azocane ring attached to a 5-bromo-2-furyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a series of cyclization reactions starting from appropriate linear precursors.

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated furan is then coupled with the azocane ring through a methanone linkage using a suitable coupling reagent such as a Grignard reagent or organolithium compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furyl derivatives.

Scientific Research Applications

1-AZOCANYL(5-BROMO-2-FURYL)METHANONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Inducing Oxidative Stress: Leading to cell death or other physiological responses.

Comparison with Similar Compounds

1-AZOCANYL(5-BROMO-2-FURYL)METHANONE can be compared with other similar compounds, such as:

    1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE: Similar structure but with a thienyl group instead of a furyl group.

    1-AZOCANYL(5-CHLORO-2-FURYL)METHANONE: Similar structure but with a chlorine atom instead of bromine.

    1-AZOCANYL(5-METHYL-2-FURYL)METHANONE: Similar structure but with a methyl group instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

azocan-1-yl-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCKQHNAGNZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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